(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858197
InChI: InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3
SMILES:
Molecular Formula: C19H15NO2
Molecular Weight: 289.3 g/mol

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15858197

Molecular Formula: C19H15NO2

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone -

Specification

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
IUPAC Name (4-methyl-6-phenoxypyridin-3-yl)-phenylmethanone
Standard InChI InChI=1S/C19H15NO2/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2-13H,1H3
Standard InChI Key GTMJLDPRNSAFNO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (IUPAC name: phenyl[4-methyl-6-(phenoxy)pyridin-3-yl]methanone) is a polycyclic aromatic compound featuring a pyridine ring substituted at the 3-position with a benzoyl group, at the 4-position with a methyl group, and at the 6-position with a phenoxy moiety. Its molecular formula is C19H15NO2, corresponding to a molecular weight of 289.33 g/mol. The compound’s structure combines electron-rich (phenoxy) and electron-deficient (pyridine, ketone) regions, enabling diverse reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC19H15NO2
Molecular Weight289.33 g/mol
CAS Registry NumberNot yet assigned
SMILESCOc1ccc(cc1OC)c2cnc(C)c2C(=O)c3ccccc3
Topological Polar Surface Area49.3 Ų

The absence of a registered CAS number suggests this compound may be a novel derivative under investigation in academic or industrial settings .

Synthesis and Reaction Pathways

The synthesis of (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone likely involves multi-step strategies combining palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and ketone formation. Drawing parallels from analogous compounds, the following synthetic route is proposed:

Intermediate Preparation

  • Methyl-substituted Pyridine Synthesis: 2-Hydroxy-5-nitropyridine undergoes chlorination and methylation to yield 4-methyl-6-chloropyridin-3-amine, which is subsequently oxidized to the corresponding nitro derivative .

  • Phenoxy Introduction: Nucleophilic aromatic substitution of the chloro group with phenol derivatives in the presence of cesium carbonate (Cs2CO3) in DMF installs the phenoxy moiety at the 6-position .

  • Benzoylation: Friedel-Crafts acylation or Suzuki-Miyaura coupling introduces the phenylmethanone group at the 3-position. Palladium catalysts (e.g., Pd(OAc)2) and ligands facilitate this step under inert conditions .

Optimization and Yield

Reaction yields for analogous compounds range from 72% to 87% depending on the coupling efficiency and purification methods . Key challenges include regioselectivity in pyridine functionalization and minimizing side reactions such as over-oxidation of the ketone group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H2)

    • δ 7.85–7.40 (m, 10H, aromatic-H)

    • δ 2.55 (s, 3H, CH3)

    • δ 5.20 (s, 1H, OCH2Ph) .

  • 13C NMR:

    • δ 195.2 (C=O), 160.1 (C-O), 152.3–118.4 (aromatic carbons), 21.7 (CH3) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 290.1 [M+H]+ (calculated for C19H15NO2: 289.33).

Infrared (IR) Spectroscopy

  • Strong absorption at 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch), and 3050 cm⁻¹ (aromatic C-H) .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Melting Point142–145°C (predicted)
SolubilityDMSO: >10 mg/mL; H2O: <0.1 mg/mL
LogP (Octanol-Water)3.8 (estimated)
StabilityStable under inert atmosphere; sensitive to strong acids/bases

The high logP value indicates significant lipophilicity, suggesting applicability in lipid-rich biological environments or polymer matrices .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Methanones

CompoundMolecular FormulaKey FeaturesApplications
(2-Methylpyridin-3-yl)(phenyl)methanoneC13H11NOSimpler pyridine backboneIntermediate in drug synthesis
Phenyl(tetrahydro-2H-pyran-4-yl)methanoneC12H14O2Aliphatic heterocycleMaterial science
Target CompoundC19H15NO2Extended conjugation, dual substituentsPotential PPAR modulator

The target compound’s extended π-system and polar substituents enhance its binding affinity to biological targets compared to simpler analogs .

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